2-(benzylsulfanyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZYLSULFANYL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZAMIDE is a complex organic compound that features a benzylsulfanyl group attached to a benzamide structure, with a pyridine-4-carbonyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzylsulfanyl intermediate, which is then reacted with a benzamide derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridine-4-carbonyl moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(BENZYLSULFANYL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylsulfanyl derivatives and benzamide derivatives with various substituents. Examples include:
- 2-(BENZYLSULFANYL)BENZAMIDE
- N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZAMIDE
Uniqueness
What sets 2-(BENZYLSULFANYL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C26H20N2O2S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[4-(pyridine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C26H20N2O2S/c29-25(21-14-16-27-17-15-21)20-10-12-22(13-11-20)28-26(30)23-8-4-5-9-24(23)31-18-19-6-2-1-3-7-19/h1-17H,18H2,(H,28,30) |
InChI Key |
ADTDMHJJLPUQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.